molecular formula C22H16N2O6 B2982414 2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate CAS No. 313661-55-1

2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate

Cat. No.: B2982414
CAS No.: 313661-55-1
M. Wt: 404.378
InChI Key: UXOGDTCLODBPDM-UHFFFAOYSA-N
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Description

2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate is a useful research compound. Its molecular formula is C22H16N2O6 and its molecular weight is 404.378. The purity is usually 95%.
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Scientific Research Applications

Reaction Mechanisms and Synthetic Applications

Synthesis and Characterization

The compound has been involved in the study of reaction mechanisms and synthetic applications. For example, Kumar et al. (2014) explored its synthesis and structural characterization, including FT-IR, molecular structure, first-order hyperpolarizability, HOMO and LUMO analysis, MEP, and NBO analysis, highlighting its potential in electronic and material science applications (Kumar et al., 2014).

Heterocyclic Chemistry and Drug Discovery

Development of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in drug discovery. Chanda et al. (2012) described a microwave-assisted approach for synthesizing benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support, showcasing the compound's versatility in generating pharmacologically relevant structures (Chanda et al., 2012).

Luminescence and Material Science

Luminescence Sensitization

Viswanathan and Bettencourt-Dias (2006) studied thiophenyl-derivatized nitrobenzoato antennas as sensitizers for Eu(III) and Tb(III) luminescence. This research opens pathways for using such compounds in developing luminescent materials for various applications, including bioimaging and sensors (Viswanathan & Bettencourt-Dias, 2006).

Antitumor Activity

Antitumor Potential

Gugova et al. (1992) synthesized and evaluated the antitumor activity of 4-aroyl-1-nitrosohydrazinecarboxamides, a novel class of nitrosoureas derived from similar compounds. These compounds exhibited significant activity against several types of leukemia and Ehrlich ascites tumor (EAT), highlighting the compound's relevance in developing new anticancer drugs (Gugova et al., 1992).

Solid-State Chemistry

Molecular Salts and Cocrystals

Oruganti et al. (2017) explored the solid-state versatility of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic Acid, demonstrating the importance of halogen bonds in crystal engineering. This study provides insights into designing molecular structures with tailored physical properties for pharmaceuticals and materials science (Oruganti et al., 2017).

Properties

IUPAC Name

[2-(4-benzamidophenyl)-2-oxoethyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-20(14-30-22(27)17-7-4-8-19(13-17)24(28)29)15-9-11-18(12-10-15)23-21(26)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOGDTCLODBPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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